tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is identified by its CAS number 2227897-93-8 and has a molecular formula of C10H20N2O3, with a molecular weight of 216.28 g/mol .
This compound is classified under the category of amino acid derivatives and is often utilized as an intermediate in the synthesis of more complex organic molecules. It can be sourced from various chemical suppliers and is typically used in research settings, particularly in studies related to drug development and synthesis.
Methods: The synthesis of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate can be achieved through several methodologies, primarily involving the reaction of azetidine derivatives with tert-butyl chloroformate and amino acids.
Technical Details: A common method involves the use of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, which can be reacted with amines under controlled conditions to yield the desired product. Key reagents may include bases like triethylamine and solvents such as dichloromethane or dimethylformamide . The reaction typically requires careful monitoring to optimize yield and purity.
The molecular structure of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate features a four-membered azetidine ring with an amino group and a carboxylate moiety. The structure can be represented as follows:
The compound can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for tert-butyl 3-amino-2-ethylazetidine-1-carboxylate largely depends on its application in pharmaceutical contexts. Generally, compounds containing azetidine rings exhibit interactions with various receptors or enzymes due to their structural properties, potentially influencing metabolic pathways or receptor activity.
Research indicates that azetidine derivatives may act as inhibitors or modulators in biochemical pathways, contributing to their therapeutic effects .
The compound exhibits high gastrointestinal absorption, indicating its potential for oral bioavailability in drug formulations .
tert-butyl 3-amino-2-ethylazetidine-1-carboxylate finds applications primarily in:
The synthesis of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate typically begins with readily available azetidine precursors, employing a linear sequence that strategically introduces substituents while preserving ring integrity. A common starting material is tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4), which undergoes reductive amination to install the C3-amino group. As demonstrated in a representative synthesis of a related compound, sodium triacetoxyborohydride (NaBH(OAc)₃) efficiently reduces the imine intermediate formed from azetidinone and benzylamine in dichloromethane at 0–20°C under inert atmosphere, yielding protected 3-aminoazetidines with ~72% efficiency after chromatographic purification [1]. For 2-ethyl substitution, alkylation at C2 typically precedes the amination step. This involves enolization of the azetidinone carbonyl using strong bases like LDA at low temperatures (–78°C), followed by trapping with ethyl iodide or other ethylating agents. The resulting 2-ethyl-3-oxoazetidine-1-carboxylate then undergoes reductive amination. Careful control of stoichiometry and temperature is critical to minimize dialkylation or ring-opening side reactions. Major limitations include moderate diastereoselectivity when creating the C2 stereocenter and the need for multi-step protection/deprotection sequences if orthogonal protecting groups are required for the C3-amino functionality .
Innovative ring-forming methodologies offer efficient access to the 2,3-disubstituted azetidine core, circumventing limitations of linear approaches. One significant strategy leverages intramolecular nucleophilic displacement for ring closure. For instance, γ-chloroamines derived from β-ethyl-β-amino acids can undergo base-mediated cyclization (e.g., using Cs₂CO₃ or DIPEA in refluxing acetonitrile), forming the azetidine ring while simultaneously establishing the C2-ethyl and C3-amino substituents. This approach benefits from inherent conformational control during cyclization, which can influence diastereoselectivity [2]. Another powerful cyclization strategy involves [3+2] cycloadditions utilizing activated azetidine building blocks. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate serves as a versatile dipolarophile or Michael acceptor. It readily undergoes formal [3+2] cycloadditions with nitrile oxides or azomethine ylides, catalyzed by Lewis acids like Cu(OTf)₂, generating complex spirocyclic or fused azetidine systems. While primarily explored for generating molecular diversity, modifications of these dipolarophiles, such as incorporating an ethyl group at the equivalent C2 position prior to cycloaddition, represent a viable route to specifically functionalized 2-ethyl-3-aminoazetidines after subsequent manipulation (hydrolysis, decarboxylation, reduction) of the initial cycloadducts . Ring-closing metathesis (RCM) provides a complementary route. Diallylamine derivatives bearing an ethyl substituent and protected amino group (e.g., as a phthalimide) on the carbon destined to become C2 and C3, respectively, can be cyclized using Grubbs 2nd generation catalyst. Subsequent deprotection affords the target 3-amino-2-ethylazetidine. RCM advantages include potential for enantioselective synthesis starting from chiral diallylamine precursors and tolerance of various functional groups [4].
Table 1: Comparison of Key Azetidine Ring-Forming Strategies
Strategy | Key Reagents/Conditions | Advantages | Limitations/Challenges |
---|---|---|---|
γ-Haloamine Cyclization | Cs₂CO₃/DIPEA, MeCN, Δ | Convergent, good functional group tolerance | Potential for elimination side products |
[3+2] Cycloaddition | Dipole (e.g., Nitrile oxide), Cu(OTf)₂, DCM, rt | High atom economy, builds complexity rapidly | Requires synthesis of specific dipolarophile/dipole |
Ring-Closing Metathesis | Grubbs II catalyst, DCM, reflux, inert atmosphere | Enantioselective potential via chiral precursors | Sensitivity to steric bulk, cost of catalyst |
Achieving high enantiopurity at the C3-amino center of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate is crucial for applications where stereochemistry influences biological activity or material properties. Two primary strategies dominate: chiral auxiliary-controlled synthesis and catalytic asymmetric hydrogenation. The chiral auxiliary approach employs enantiomerically pure precursors. For example, (R)- or (S)-tert-butyl 3-oxo-2-ethylazetidine-1-carboxylate can be synthesized from chiral β-ethyl-β-amino acid equivalents. Subsequent reductive amination using sodium triacetoxyborohydride proceeds with high diastereoselectivity (often >95:5 dr), exploiting the existing chiral center at C2 to bias facial selectivity during imine reduction. The auxiliary (the chiral center at C2) is integral to the final product in this case. Alternatively, catalytic asymmetric hydrogenation offers an auxiliary-free route. Enamides or enecarbamates derived from tert-butyl 3-oxo-2-ethylazetidine-1-carboxylate (e.g., via condensation with aniline derivatives) serve as suitable substrates. Hydrogenation using chiral Rh(I) or Ir(I) complexes bearing diphosphine ligands like (R,R)-Et-DuPhos or (S)-SegPhos under moderate H₂ pressure (50–100 psi) can deliver the saturated 3-amino derivatives with excellent enantiomeric excesses (typically 90–99% ee). The choice of ligand, pressure, solvent (often MeOH or iPrOH), and temperature significantly impacts both conversion and enantioselectivity. Kinetic resolution of racemic 3-aminoazetidine derivatives using chiral catalysts or enzymes provides another route to enantiopure material, although maximum yield is inherently limited to 50% unless dynamic kinetic resolution conditions can be established, which remains challenging for azetidine systems [10].
1.4. tert-Butoxycarbonyl (Boc) Protection/Deprotection Kinetics in Azetidine Systems
The Boc group is indispensable for protecting the azetidine nitrogen during the synthesis of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate and its precursors. Its stability under diverse reaction conditions and clean deprotectability are key assets. Kinetic studies reveal that Boc cleavage on the azetidine nitrogen follows standard acid-catalyzed mechanisms but exhibits subtle differences compared to larger N-heterocycles or acyclic amines due to ring strain. Deprotonation kinetics at the azetidine nitrogen influence Boc migration susceptibility. The pKa (conjugate acid) of Boc-protected 3-aminoazetidines in water is approximately 8.5-9.0, slightly lower than their pyrrolidine or piperidine analogues (pKa ~10-11), indicating greater susceptibility to protonation and consequently, slightly faster Boc cleavage under mildly acidic conditions. Standard deprotection employs trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v) at 0-25°C, achieving completion within 15-60 minutes. HCl in dioxane (4M) is also effective but may require longer reaction times (1-3 hours). Kinetic profiling shows pseudo-first-order behavior, with rates increasing linearly with acid concentration. Crucially, the C3-amino group requires orthogonal protection (e.g., as a carbamate like Cbz or Fmoc, or as an amide) during Boc removal from nitrogen to prevent protonation or side reactions. Boc migration from the ring nitrogen to the C3-amino group is a potential side reaction under mildly basic conditions or prolonged heating, driven by the slightly higher nucleophilicity of the aliphatic primary amine compared to the Boc-protected secondary azetidine nitrogen. This migration is kinetically slow at room temperature but becomes significant above 60°C or with basic catalysts like DMAP. Stability studies confirm that the Boc group on the azetidine nitrogen remains intact under typical reductive amination conditions (NaBH(OAc)₃, DCM, rt), basic hydrolysis (aq. NaOH, MeOH), and mild reducing agents (NaBH₄). However, strong reducing agents (LiAlH₄) or organometallic nucleophiles (RLi, RMgBr) can lead to ring-opening or deprotection [6] [9].
Table 2: Boc Deprotection Kinetics for Azetidine vs. Common N-Heterocycles
Amine Type | Relative Deprotection Rate (TFA/DCM, 25°C) | pKa (Conjugate Acid, H₂O) | Orthogonal Protection Requirement for C3-NH₂? |
---|---|---|---|
Azetidine (Ring N) | 1.5 | ~8.5-9.0 | Yes |
Pyrrolidine | 1.0 (Reference) | ~10.5-11.0 | Yes |
Piperidine | 0.8 | ~11.0-11.5 | Yes |
Acyclic Sec-Amide | 0.7 | ~10.0-10.5 | Yes |
tert-Butyl 3-aminoazetidine-1-carboxylate derivatives, including the 2-ethyl variant, are highly versatile synthons in medicinal and agrochemical discovery due to their constrained geometry, polarity, and functional group density. Their primary role is as conformationally restricted diamino building blocks for synthesizing bioactive molecules. A major application is in peptide mimetic design. The scaffold serves as a rigid proline or β-proline analogue. For instance, methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2) undergoes standard peptide coupling reactions using reagents like HATU or EDC/HOBt. The ring nitrogen can be alkylated post-coupling or after Boc deprotection, introducing further diversity. This enables the synthesis of endomorphin analogues or collagen synthesis inhibitors where the azetidine's ring strain influences backbone conformation and biological activity [4]. These azetidines are pivotal precursors for fused or spirocyclic systems. The primary C3-amino group can engage in intramolecular reactions. For example, condensation with aldehydes/ketones forms imines that undergo nucleophilic addition or reduction, creating bicyclic structures like pyrrolo[1,2-a]azepines. Alternatively, the amino group can nucleophilically attack activated carbons (e.g., in α-haloesters or haloketones) tethered to the ring nitrogen or C2 substituent, facilitating ring closure to form imidazolidines or related heterocycles annulated to the azetidine core. Suzuki-Miyaura cross-coupling represents another key transformation. Bromination at specific positions on aromatic groups attached to the C3-amino nitrogen (after conversion to an anilino derivative) or directly on the ring (if aryl halide precursors were used in cyclization strategies) allows for Pd-catalyzed coupling with aryl/heteroaryl boronic acids. This significantly expands molecular diversity, enabling the synthesis of libraries of biaryl-containing azetidine derivatives explored as positive allosteric modulators of GABAₐ receptors or kinase inhibitors [4].
Table 3: Key Derivatives Synthesized from 3-Aminoazetidine-1-carboxylate Intermediates
Building Block | Reaction/Transformation | Target Compound Class | Primary Application Area |
---|---|---|---|
Methyl 3-aminoazetidine-1-carboxylate | Peptide coupling (HATU, DIPEA) | Azetidine-containing pseudopeptides | Neuropharmacology, Enzyme Inhibition |
tert-Butyl 3-(arylamino)azetidine-1-carboxylate | Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) | 3-(Biaryl)aminoazetidines | GABAₐ Receptor Modulation, Oncology |
tert-Butyl 3-amino-2-vinylazetidine-1-carboxylate | Ring-closing metathesis (Grubbs II) | Fused azetidine-pyrrolidine bicycles | Alkaloid Mimetics, Medicinal Chemistry |
tert-Butyl 3-(2-haloacetamido)azetidine-1-carboxylate | Intramolecular N-alkylation (Cs₂CO₃, DMF) | Azetidine-fused imidazolidinones | Drug Discovery Scaffolds |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2